1-(1-Naphthyl)-2-thiourea

Description

ANTU is a member of naphthalenes.

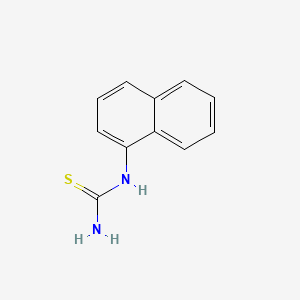

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQQUNOTICCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S, Array | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020919 | |

| Record name | 1-(1-Naphthyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antu appears as white crystal or powder; technical product is gray powder. Has no odor but a bitter taste. Used primarily as a rodenticide for control of adult Norway rats. Not produced commercially in the U.S. (EPA, 1998), White crystalline or gray, odorless powder. [rodenticide], WHITE ODOURLESS CRYSTALLINE POWDER. | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

May burn but will not ignite readily (EPA, 1998) | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.06 % (NIOSH, 2023), In water, 600 mg/L at 25 °C, Solubility in acetone = 2.43 g/100 mL; in triethylene glycol = 8.6 g/100 mL; fairly soluble in hot alcohol, Slightly soluble in ethanol, ethyl ether, acetone, Very slightly soluble in most organic solvents, Solubility in water: none, 0.06% | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Specific Gravity (water= 1): Greater than 1, >1 g/cm³ | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.99 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 77 °F (EPA, 1998), Low | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Suggestions that the presence of an impurity in ANTU, beta-naphthylamine, may increase risk of bladder cancer, remain unsubstantionated. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from alcohol, Colorless ... solid, White, crystalline or gray powder | |

CAS No. |

86-88-4 | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Naphthylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANTU [ISO:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(1-Naphthyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY0H6XJ4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Urea, 1-(1-naphthyl)-2-thio- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YT8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

388 °F (EPA, 1998), 198 °C, 388 °F | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Naphthyl)-2-thiourea: Properties, Structure, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)-2-thiourea, also widely known by its common name α-Naphthylthiourea (ANTU), is an organosulfur compound with significant historical use as a rodenticide.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and toxicological profile of ANTU. While its use as a pesticide has diminished due to issues of specificity and resistance, its potent and selective toxicity, particularly its ability to induce pulmonary edema, has rendered it a valuable tool in experimental toxicology and for studying the mechanisms of lung injury.[2][3] This document aims to serve as a detailed resource for researchers and scientists in pharmacology, toxicology, and drug development who may utilize ANTU as a model compound for inducing and studying acute lung injury.

Chemical and Physical Properties

This compound is a white to gray crystalline solid or powder.[2][4] While the pure compound is odorless, it possesses a bitter taste.[2][4] Technical grade preparations may appear as a blue-gray powder.[5]

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][6] |

| Common Name | α-Naphthylthiourea (ANTU) | [1] |

| CAS Number | 86-88-4 | [6] |

| Molecular Formula | C₁₁H₁₀N₂S | [6][7] |

| Molecular Weight | 202.28 g/mol | [4][6][7] |

| Appearance | White crystalline solid or gray powder | [1][2] |

| Odor | Odorless | [2] |

| Taste | Bitter | [2][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 191-200 °C (376-392 °F) | [2][6][8] |

| Boiling Point | Decomposes upon heating | [1][5][6] |

| Water Solubility | 600 mg/L at 20-25 °C | [1][2][6] |

| Solubility in Organic Solvents | - Ethanol: 18.21 g/L- Methanol: 36.35 g/L- Acetone: 2.43 - 4.3 g/100 mL- Triethylene glycol: 8.6 g/100 mL | [1][2][6] |

| pKa (estimated) | 9.6 (weak base) | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.65 - 1.7 | [1][6][9] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a naphthalene ring system linked to a thiourea group. This structure is fundamental to its chemical reactivity and biological activity.

Structural Representation

Caption: Chemical structure of this compound.

Thiourea and its derivatives can exist in tautomeric forms, the thione and thiol forms.[10] In aqueous solutions, the thione form of this compound is more prevalent.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information includes:

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretching of the amine and amide groups, C=S stretching of the thiourea moiety, and aromatic C-H and C=C stretching from the naphthalene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are vital for confirming the structure.[11] The ¹H NMR spectrum would display signals corresponding to the aromatic protons of the naphthalene ring and the protons of the NH and NH₂ groups. The ¹³C NMR would show distinct signals for the carbon atoms in the naphthalene ring and the thiocarbonyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[12][13] The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 202.28 g/mol .

Synthesis

The synthesis of this compound can be achieved through several established methods.[1][14] A common and straightforward laboratory-scale synthesis involves the reaction of 1-naphthylamine with a thiocyanate salt in the presence of an acid.

Experimental Protocol: Synthesis from 1-Naphthylamine Hydrochloride and Ammonium Thiocyanate

This protocol is based on the general reaction described for the synthesis of thioureas.[1]

Materials:

-

1-Naphthylamine hydrochloride

-

Ammonium thiocyanate

-

Ethanol (or other suitable solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-naphthylamine hydrochloride in a suitable solvent such as ethanol.

-

Addition of Thiocyanate: To the stirred solution, add an equimolar amount of ammonium thiocyanate.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution. The precipitation can be enhanced by the addition of water.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like boiling ethanol.[2]

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Causality behind Experimental Choices:

-

Use of Hydrochloride Salt: 1-Naphthylamine is often used as its hydrochloride salt to improve its solubility in the reaction medium.

-

Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point to ensure efficient purification.

Toxicological Profile and Mechanism of Action

This compound is highly toxic, particularly to Norway rats, which led to its use as a rodenticide.[2][15] Its toxicity is primarily attributed to its ability to induce massive pulmonary edema and pleural effusion.[1][3]

Mechanism of Toxicity

The toxicity of ANTU is not due to the parent compound itself but rather its metabolic activation in the liver and lungs.[16]

Caption: Simplified metabolic activation pathway of ANTU leading to pulmonary toxicity.

The cytochrome P450 monooxygenase system metabolizes ANTU to reactive intermediates, including atomic sulfur.[1][16] These reactive metabolites then covalently bind to pulmonary macromolecules, leading to cellular damage, increased capillary permeability, and subsequent fluid accumulation in the lungs.[1][16]

Clinical Signs of Toxicity

Exposure to ANTU in susceptible species can lead to a rapid onset of symptoms, including:[1][3]

-

Weakness and ataxia

-

Weak pulse and subnormal body temperature

-

Coughing and difficulty breathing (dyspnea) due to pulmonary edema

-

Vomiting and hypersalivation

Death can occur within a few hours of ingestion in some animals.[1]

Applications in Research

Due to its specific and potent effect on the pulmonary system, ANTU is a valuable chemical tool for inducing acute lung injury in animal models.[3] This allows researchers to study:

-

The pathophysiology of pulmonary edema.

-

The efficacy of potential therapeutic agents for acute respiratory distress syndrome (ARDS).

-

The mechanisms of endothelial and epithelial injury in the lungs.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[5][7] It is fatal if swallowed and may cause harm through inhalation or skin contact.[2][7]

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection. When handling the powder, use a fume hood or wear a respirator to avoid inhalation.[5]

-

Handling: Avoid creating dust.[5]

-

Storage: Store in a well-ventilated, locked poison room, away from strong oxidizing agents and silver nitrate.[2][5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined chemical structure and a potent, specific toxicological profile. While its application as a rodenticide has declined, its utility as a research tool for studying acute lung injury remains significant. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its safe and effective use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important experimental compound.

References

- Alpha-Naphthylthiourea (CAS 86-88-4): Odor profile, Properties, & IFRA compliance. (n.d.). Good Scents Company.

- Chemical Properties of Thiourea, 1-naphthalenyl- (CAS 86-88-4). (n.d.). Cheméo.

- ICSC 0973 - alpha-NAPHTHYLTHIOUREA. (n.d.). International Labour Organization.

- Alpha-Naphthylthiourea | C11H10N2S | CID 736366. (n.d.). PubChem.

- α-Naphthylthiourea. (n.d.). Wikipedia.

- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Alpha-naphthylthiourea. (n.d.). AERU, University of Hertfordshire.

- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314–322.

- Thiourea, 1-naphthalenyl-. (n.d.). NIST WebBook.

- This compound. (n.d.). SIELC Technologies.

- This compound (86-88-4). (n.d.). Chemchart.

- This compound (C11H10N2S). (n.d.). PubChemLite.

- Thiourea, 1-naphthalenyl-. (n.d.). NIST WebBook.

- ANTU. (n.d.). JoDrugs.

- Naphthylthiourea, a- | Request PDF. (n.d.). ResearchGate.

- Richter, C. P. (1946). Rodenticide (U.S. Patent No. 2,390,848). U.S. Patent and Trademark Office.

- Rodenticide. (n.d.). Wikipedia.

- Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.

Sources

- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 2. This compound | 86-88-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0973 - alpha-NAPHTHYLTHIOUREA [chemicalsafety.ilo.org]

- 6. scent.vn [scent.vn]

- 7. fishersci.com [fishersci.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 11. This compound(86-88-4) 1H NMR [m.chemicalbook.com]

- 12. Thiourea, 1-naphthalenyl- [webbook.nist.gov]

- 13. Thiourea, 1-naphthalenyl- [webbook.nist.gov]

- 14. US2390848A - Rodenticide - Google Patents [patents.google.com]

- 15. Alpha-naphthylthiourea [sitem.herts.ac.uk]

- 16. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(1-Naphthyl)-2-thiourea from 1-naphthylamine

An In-depth Technical Guide to the Synthesis of 1-(1-Naphthyl)-2-thiourea from 1-Naphthylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a compound commonly known as α-Naphthylthiourea (ANTU). Historically significant as a potent rodenticide, the synthesis of this organosulfur compound from 1-naphthylamine is a classic example of thiourea formation. This document delves into the prevalent synthetic methodologies, the underlying reaction mechanisms, detailed experimental protocols, and the analytical characterization of the final product. Emphasis is placed on explaining the causal relationships behind procedural choices, ensuring a self-validating and reproducible framework for laboratory application. All procedural and mechanistic claims are substantiated with authoritative references.

Introduction and Significance

This compound (IUPAC Name: Naphthalen-1-ylthiourea) is an organosulfur compound with the chemical formula C₁₁H₁₀N₂S.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste, although commercial grades may appear off-white or gray.[1][2] Its primary claim to fame arose in the 1940s as the active ingredient in ANTU, a rodenticide specifically effective against the Norway rat.[1][3] While its use has declined due to species specificity and the development of resistance, the synthesis of this compound remains a valuable case study in organic synthesis.

The core structure, featuring a naphthalene ring linked to a thiourea moiety, serves as a foundational scaffold. Thiourea derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and coordination properties.[4][5] This guide focuses exclusively on the established and reliable synthetic pathways originating from 1-naphthylamine.

Core Synthetic Methodologies

The synthesis of this compound from 1-naphthylamine can be achieved through several related pathways. The most direct and widely cited method involves the reaction of 1-naphthylamine with a thiocyanate salt. An alternative, two-step approach involves the isolation of an isothiocyanate intermediate.

Method 1: Direct Synthesis via Thiocyanate Salt

This is the most common and straightforward route, involving the reaction of 1-naphthylamine hydrochloride with an alkali metal or ammonium thiocyanate.[1][6]

Overall Reaction Scheme:

Caption: Overall synthetic scheme for this compound.

Reaction Mechanism and Rationale:

The reaction proceeds through an in-situ formation of 1-naphthyl isothiocyanate. The key steps are:

-

Protonation: 1-Naphthylamine is first converted to its hydrochloride salt. This is a critical step as it increases the solubility of the amine in the reaction medium and activates the anilinic nitrogen, though the primary reaction likely involves the free amine in equilibrium.

-

Isothiocyanate Formation: The thiocyanate ion (SCN⁻) attacks the protonated amine or, more likely, the free amine, leading to the formation of a thiourea-like intermediate which then eliminates water (or other small molecules) to form 1-naphthyl isothiocyanate (C₁₀H₇NCS).

-

Nucleophilic Addition: The ammonia (NH₃), generated concurrently from the ammonium thiocyanate salt, acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group.[1] This addition reaction forms the final this compound product.

Sources

- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 2. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86-88-4 [chemicalbook.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 1-Benzoyl-3-(naphthalen-1-yl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Naphthylthiourea (ANTU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-naphthylthiourea (ANTU), an organosulfur compound with the chemical formula C₁₁H₁₀N₂S, is a white crystalline powder historically used as a potent rodenticide.[1][2] While its use has diminished in many parts of the developed world due to its high toxicity to non-target species, ANTU remains a significant compound of interest for toxicological research, particularly in the study of chemically induced pulmonary edema.[3][4] Its unique mechanism of action, involving metabolic activation to a cytotoxic intermediate that targets pulmonary endothelial cells, provides a valuable model for investigating acute lung injury.[5][6][7] This guide offers a comprehensive overview of the core physical and chemical properties of ANTU, its mechanism of toxicity, and standardized protocols for its characterization.

Physical Properties of Alpha-Naphthylthiourea

The physical characteristics of a compound are fundamental to its handling, formulation, and biological activity. ANTU presents as a white to gray crystalline powder.[7] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂S | [8] |

| Molecular Weight | 202.28 g/mol | [8] |

| Melting Point | 198 °C (388 °F) | [8][9][10][11] |

| Boiling Point | Decomposes | [8][10][12] |

| Water Solubility | 600 mg/L (0.06%) at 25 °C | [8][10][12] |

| Solubility in Organic Solvents | Acetone: 24,300 mg/L[3][10] Triethylene glycol: 86,000 mg/L[3][10] Ethanol: 18,210 mg/L[8] Methanol: 36,350 mg/L[8] Isopropanol: 7,210 mg/L[8] Slightly soluble in ethyl ether[9] | [3][8][9][10] |

| Vapor Pressure | ~0 mmHg at 20-25 °C (Low volatility) | [3][8][12][13] |

| Density | ~1 g/cm³ | [11] |

| pKa | Estimated 9.47 - 9.6 | [8][9] |

Chemical Properties and Reactivity

Synthesis

ANTU is typically synthesized through the reaction of 1-naphthylamine hydrochloride with ammonium thiocyanate.[10] Another common method involves the reaction of 1-naphthyl isothiocyanate with ammonia.[7][10] The presence of the thiourea group is central to its chemical reactivity and biological activity.

Stability and Decomposition

ANTU is a relatively stable solid under standard conditions. However, it undergoes decomposition upon heating to its boiling point.[8][10][12] It is incompatible with strong oxidizing agents and silver nitrate.[12]

Metabolic Activation and Reactivity

The toxicity of ANTU is not inherent to the parent molecule but is a result of its metabolic activation in the body, primarily by cytochrome P450 monooxygenases in the liver and lungs.[1][5] This bioactivation process is crucial to its mechanism of action. The metabolism of ANTU leads to the formation of α-naphthylurea (ANU) and, more importantly, reactive metabolites, including atomic sulfur.[1][10] While ANU itself is relatively non-toxic, the reactive intermediates are responsible for the compound's cytotoxic effects.[5][10] This metabolic activation is a key area of study for understanding its selective toxicity.

Mechanism of Toxicity: Induction of Pulmonary Edema

The primary toxic effect of ANTU is the induction of severe pulmonary edema and pleural effusion.[4][10] This is a direct consequence of its metabolic activation and subsequent damage to the pulmonary vasculature.

-

Metabolic Activation: In the liver and lungs, cytochrome P450 enzymes metabolize ANTU. This process releases reactive intermediates, including atomic sulfur.[1][14]

-

Endothelial Cell Injury: These reactive metabolites, particularly the released sulfur atom, covalently bind to and damage macromolecules within the pulmonary endothelial cells.[1][5][14] This leads to increased permeability of the lung capillaries.[6][10]

-

Pulmonary Edema: The damage to the endothelial barrier allows fluid to leak from the capillaries into the interstitial space and alveoli of the lungs, resulting in severe edema.[14][15] This fluid accumulation severely impairs gas exchange, leading to respiratory failure.[14]

The specificity of ANTU's toxicity to the lungs is attributed to the high concentration of enzymes responsible for its metabolic activation in this organ.[5]

Caption: Metabolic activation pathway of ANTU leading to pulmonary edema.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[16][17]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is observed.[17] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C).[18]

Methodology:

-

Sample Preparation: Ensure the ANTU sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.[16]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a column of 2-4 mm in height.[16]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17]

-

Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting point. This allows for a more precise measurement in subsequent trials.[18]

-

Controlled Heating: Heat the sample at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the sample.[16]

Caption: Workflow for melting point determination by the capillary method.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[19]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of solid ANTU to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed glass vial or flask.[19]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.

-

Analysis: Determine the concentration of ANTU in the sampled solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/L or g/100 mL).

Safety and Handling

Alpha-naphthylthiourea is highly toxic if ingested, inhaled, or absorbed through the skin.[1] It is classified as an extremely hazardous substance.[1]

-

Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) recommends a workplace airborne exposure limit of 0.3 mg/m³ over a 10-hour workshift.[1]

-

Personal Protective Equipment (PPE): When handling ANTU, appropriate PPE, including gloves, a lab coat, and respiratory protection (such as a respirator with an organic vapor cartridge and particulate filter), should be used, especially where the potential for airborne exposure exists.[13][20]

-

Handling: All work with ANTU should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Conclusion

Alpha-naphthylthiourea is a compound with well-defined physical and chemical properties that underpin its potent biological activity. Its primary significance in modern research lies in its mechanism of toxicity, which serves as a robust model for studying acute lung injury and the role of metabolic activation in chemical toxicity. A thorough understanding of its properties, particularly its solubility and reactivity, is essential for researchers utilizing ANTU in toxicological and pharmacological studies. Due to its high toxicity, stringent safety protocols must be followed during its handling and use.

References

- PubChem. (n.d.). Alpha-Naphthylthiourea. National Center for Biotechnology Information.

- University of Hertfordshire. (n.d.). Alpha-naphthylthiourea. Agriculture & Environment Research Unit (AERU).

- Wikipedia. (n.d.). α-Naphthylthiourea.

- Good Scents Company. (n.d.). Alpha-Naphthylthiourea.

- CAS Common Chemistry. (n.d.). α-Naphthylthiourea. American Chemical Society.

- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314–322.

- Block, E. R., & Schoen, F. J. (1985). Effects of endothelial cell injury on pulmonary vascular reactivity. Chest, 88(4 Suppl), 213S–216S.

- thinkSRS. (n.d.). Melting Point Determination.

- Wikiwand. (n.d.). Α-Naphthylthiourea.

- Pocidalo, J. J., Brun-Pascaud, M., Blayo, M. C., & Azoulay-Dupuis, E. (1986). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat. The Journal of Physiology, 374, 335–346.

- Yilmaz, B., et al. (2019). Pinealectomy and melatonin administration in rats: their effects on pulmonary edema induced by α-naphthylthiourea. Cutaneous and Ocular Toxicology, 38(1), 58-65.

- Bakhle, Y. S., & Ferreira, S. H. (1985). Effect of pulmonary oedema induced by alpha-naphthylthiourea on synthesis of cyclo-oxygenase products in rat isolated lungs. Prostaglandins, 30(1), 37–49.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Meyrick, B., & Reid, L. (1972). Recurrent Pulmonary Edema Induced by α1-Naphthyl Thiourea. American Review of Respiratory Disease, 106(6), 840-847.

- Vrachi.name. (n.d.). Alpha-Naphthylthiourea.

- YouTube. (2021, July 13). ANTU Poisoning -ALPHA-NAPHTHYL THIOUREA Toxicology.

- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - ANTU. Centers for Disease Control and Prevention.

- Hollinger, M. A., & Giri, S. N. (1983). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels. Toxicology, 26(2), 119–127.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Calgary. (n.d.). Melting point determination.

- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.

- New Jersey Department of Health. (n.d.). alpha-NAPHTHYL THIOUREA HAZARD SUMMARY.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(6), 513.

- SSERC. (n.d.). Melting point determination.

- Al-Dies, A. M., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6135–6146.

- Academic Dictionaries and Encyclopedias. (n.d.). alpha-Naphthylthiourea.

- Wobst, J., et al. (2020). Hydrogen sulfide reduces the activity of human endothelial cells. Clinical Hemorheology and Microcirculation, 76(4), 513–523.

- Smith, C. C., et al. (2024). Nilotinib-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1. Scientific Reports, 14(1), 7123.

- Chen, Y. C., et al. (2024). Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation. Archives of Toxicology, 98(4), 1341–1354.

Sources

- 1. wikiwand.com [wikiwand.com]

- 2. en-academic.com [en-academic.com]

- 3. Alpha-naphthylthiourea [sitem.herts.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of endothelial cell injury on pulmonary vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-Naphthylthiourea. Медицинский портал Vrachi.name [en-test.vrachi.name]

- 8. scent.vn [scent.vn]

- 9. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. ANTU | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. nj.gov [nj.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thinksrs.com [thinksrs.com]

- 17. westlab.com [westlab.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - ANTU [cdc.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Naphthyl)-2-thiourea

Introduction: Unveiling the Molecular Signature of 1-(1-Naphthyl)-2-thiourea

This compound, also known by its common name α-Naphthylthiourea (ANTU), is an organosulfur compound featuring a naphthalene ring system linked to a thiourea functional group.[1][2] With the molecular formula C₁₁H₁₀N₂S, this compound has historical significance as a rodenticide, although its use has been curtailed due to its high toxicity.[3] In the context of modern chemical research, it serves as a valuable model compound and a potential intermediate for the synthesis of more complex molecules, including pharmaceuticals and chemosensors.[4][5]

A definitive structural confirmation is paramount for any scientific investigation involving this molecule. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of this compound. By synergistically applying Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can assemble an unambiguous and self-validating "fingerprint" of the molecule. This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical step, ensuring both technical accuracy and practical applicability.

Molecular Structure Overview

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The key features are the planar, aromatic naphthalene ring and the adjacent thiourea moiety (-NH-C(S)-NH₂). Each of these components possesses unique atoms and bonds that will produce characteristic signals in the various spectra, allowing for a piecemeal yet interconnected confirmation of the total structure.

Caption: Molecular structure of this compound (C₁₁H₁₀N₂S).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

For a molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity readily dissolves the compound, and more importantly, its aprotic nature minimizes the rapid chemical exchange of the acidic N-H protons of the thiourea group. This ensures that the N-H protons appear as distinct, observable signals in the ¹H NMR spectrum, which is crucial for complete structural assignment.[6][7] A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons in the naphthalene ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The spectrum can be divided into three key regions: the downfield aromatic region, and two distinct signals for the thiourea N-H protons.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.8 | Singlet (broad) | 1H | NH -Ar |

| ~ 8.0 - 7.3 | Multiplet | 7H | Naphthyl H |

| ~ 7.8 | Singlet (broad) | 2H | -C(S)-NH₂ |

Note: Data is compiled from representative spectra of thiourea derivatives.[8][9] Exact chemical shifts and multiplicities can vary slightly based on concentration and instrument.

The seven protons of the naphthalene ring appear as a complex multiplet between 7.3 and 8.0 ppm. The broad singlets for the NH and NH₂ protons are characteristic of thiourea derivatives and confirm the presence of this functional group.[10]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The most notable signal is the highly deshielded carbon of the thiocarbonyl (C=S) group.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 182 | C =S (Thiocarbonyl) |

| ~ 135 - 120 | Naphthyl C (Aromatic) |

Note: Data is based on typical values for aryl thioureas and related structures.[1][11][12]

The thiocarbonyl carbon resonance appears significantly downfield (around 182 ppm), a highly characteristic feature that provides unequivocal evidence for the thiourea moiety. The remaining signals in the 120-135 ppm range correspond to the ten carbons of the naphthalene ring system.

Caption: Standardized workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Ensuring High-Quality IR Data

The KBr pellet method is the gold standard for acquiring high-quality IR spectra of solid samples.[13] The key to a trustworthy spectrum is the preparation of a transparent, homogeneous pellet. The sample must be finely ground and thoroughly mixed with spectroscopic-grade KBr powder at a low concentration (typically 0.2-1.0%) to minimize scattering of the IR beam and avoid peak saturation, an issue dictated by the Beer-Lambert law.[14] The mixture is then pressed under high pressure to form the pellet. Any moisture absorbed by the hygroscopic KBr will appear as a broad absorption around 3400 cm⁻¹, so rapid handling and dry conditions are essential for a clean spectrum.[15]

Experimental Protocol: FTIR via KBr Pellet Method

-

Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Mixing: Ensure the mixture is homogeneous and has a fine, consistent texture.

-

Pellet Formation: Transfer the powder mixture into a pellet die.

-

Pressing: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent disc.

-

Background Scan: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is automatically ratioed against the background by the instrument's software. Identify and label the wavenumbers of significant absorption bands.

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from the N-H, aromatic C-H, aromatic C=C, and thiocarbonyl C=S bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 - 3100 | Medium-Strong | N-H Stretching (thiourea NH and NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~ 1550 | Strong | N-H Bending |

| ~ 1350 | Medium | C-N Stretching |

| ~ 750 | Strong | C=S Stretching |

Note: Wavenumbers are approximate and based on characteristic values for aryl thioureas.[16][17][18]

The broad bands in the 3450-3100 cm⁻¹ region are definitive for the N-H bonds of the thiourea group. The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic naphthalene ring. The strong absorption around 750 cm⁻¹ is indicative of the C=S bond, providing complementary evidence to the ¹³C NMR data.[18]

Caption: Correlation of key functional groups to their IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint.

Expertise & Experience: Method Selection and Interpretation

Electron Ionization (EI) is the classic and most appropriate ionization method for a relatively small, thermally stable molecule like this compound.[19][20] EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing not only ionization but also predictable fragmentation.[21] The standard electron energy of 70 eV is used because it produces consistent and reproducible fragmentation patterns, which allows the resulting spectrum to be reliably compared to spectral libraries.[19] The most important peak to identify is the molecular ion peak (M⁺·), which corresponds to the intact molecule with one electron removed. Its m/z value directly confirms the molecular weight. Subsequent fragment ions provide clues to the molecule's substructures.[22]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC).

-

Ionization: In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (70 eV). This ejects an electron from the molecule, forming a positively charged radical cation (M⁺·).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable charged ions and neutral radicals.

-

Acceleration: The positive ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Analysis of the Mass Spectrum

The mass spectrum of this compound will show a clear molecular ion peak and a series of fragment peaks corresponding to logical bond cleavages.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 202 | [C₁₁H₁₀N₂S]⁺· | M⁺· | Molecular Ion |

| 185 | [C₁₁H₇N₂]⁺ | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 143 | [C₁₀H₇NH₂]⁺· | Naphthylamine radical cation |

| 127 | [C₁₀H₇]⁺ | | Naphthyl cation |

Note: The molecular weight of C₁₁H₁₀N₂S is 202.28 g/mol .[1][23] Fragmentation patterns are predicted based on chemical principles.[22][24][25]

The peak at m/z 202 confirms the molecular weight of the compound.[26] A prominent fragmentation pathway involves the cleavage of the C-N bond connecting the thiourea and naphthyl groups. This leads to the formation of a naphthylamine radical cation (m/z 143) or a naphthyl cation (m/z 127), which are often stable and thus produce intense peaks.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic and Self-Validating Analysis

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, and together, they form a self-validating system.

-

NMR Spectroscopy maps the C-H framework, confirming the presence and connectivity of the naphthalene ring and the thiourea protons.

-

IR Spectroscopy rapidly identifies the key functional groups—N-H, aromatic C-H, and C=S—corroborating the findings from NMR.

-

Mass Spectrometry provides the exact molecular weight via the molecular ion peak and offers structural confirmation through predictable fragmentation patterns.

This integrated approach ensures the highest level of scientific integrity and trustworthiness, providing researchers with a robust and reliable method for the complete spectroscopic characterization of this compound.

References

- Specac. (n.d.). Sample Preparation for FTIR Solid Samples - KBr Pellets.

- XRF Scientific. (n.d.). How FTIR Pellet Press Works In Sample Preparation For Spectroscopy Analysis.

- Shimadzu. (n.d.). KBr Pellet Method.

- LCGC. (2021). Electron Ionization for GC–MS.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Science and Research (IJSAR).

- Wikipedia. (n.d.). Electron ionization.

- Mass Spectrometry Solutions. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube.

- Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.

- Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Journal of Organic Chemistry, 87(20), 13567–13577.

- Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1341.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). Alpha-Naphthylthiourea.

- Iuliano, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(8), 5436–5447.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- ResearchGate. (n.d.). FTIR spectra for: (a) 1-(2-furoyl)-3-(1-naphthyl)thiourea, and (b)....

- Rosli, N. H., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives.

- Al-Majedy, Y. K., et al. (2022).

- Chemchart. (n.d.). This compound (86-88-4).

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). FTIR spectrum of thiourea.

- NIST. (n.d.). Thiourea, 1-naphthalenyl-.

- SIELC Technologies. (n.d.). This compound.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

Sources

- 1. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (86-88-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | 86-88-4 [chemicalbook.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(86-88-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR [m.chemicalbook.com]

- 13. shimadzu.com [shimadzu.com]

- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. This compound(86-88-4) IR2 [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. This compound | SIELC Technologies [sielc.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. scienceready.com.au [scienceready.com.au]

- 26. Thiourea, 1-naphthalenyl- [webbook.nist.gov]

Elucidating the Structural Landscape of 1-(1-Naphthyl)-2-thiourea: A Comprehensive Guide to its Synthesis, Characterization, and Predicted Crystallography

An In-Depth Technical Guide for Researchers

Executive Summary: 1-(1-Naphthyl)-2-thiourea, also known as ANTU, is a molecule of significant historical and chemical interest, primarily recognized for its past use as a rodenticide. Beyond its toxicological profile, its structure serves as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and, in the absence of a publicly available crystal structure, presents a robust, predictive analysis of its molecular geometry and crystal packing. By drawing authoritative comparisons with closely related, structurally determined analogues, this document offers researchers a foundational framework for future experimental investigation and computational modeling of this archetypal thiourea derivative.

Introduction to Naphthyl-Thioureas

Thiourea derivatives represent a cornerstone in the architecture of supramolecular chemistry and drug design. The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group, notable for its capacity to act as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of predictable and robust intermolecular hydrogen-bonding networks, particularly the common N-H···S synthon, making it a powerful tool in crystal engineering.[1]

This compound (ANTU) is an organosulfur compound featuring a bulky, aromatic naphthalene ring attached to a thiourea core.[2] While its notoriety stems from its toxicity, which is linked to metabolic activation in the lungs by cytochrome P450 enzymes, the underlying molecular structure is of great interest to chemists.[3][4] Understanding its precise three-dimensional geometry, conformational preferences, and the non-covalent interactions that govern its solid-state assembly is crucial for designing new materials, catalysts, and therapeutic agents based on this fundamental scaffold.

This guide consolidates known experimental data and provides a detailed predictive model for its crystallographic properties, serving as an essential resource for researchers in organic synthesis, materials science, and drug development.

Synthesis, Crystallization, and Characterization

The preparation and purification of this compound are foundational steps for any subsequent structural or biological study. High-purity, single-crystal samples are paramount for definitive X-ray diffraction analysis.

Synthetic Pathway